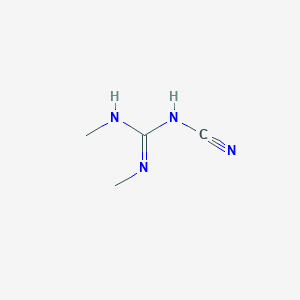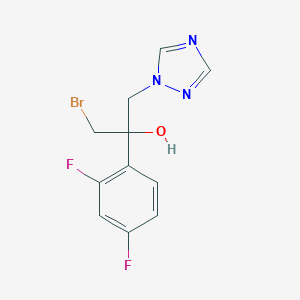
N-Cyano-N',N''-dimethylguanidine
Vue d'ensemble
Description
N-Cyano-N',N''-dimethylguanidine is a chemical compound with the molecular formula C4H8N4. It is a derivative of guanidine, characterized by the presence of two methyl groups and a cyano group attached to the guanidine core. This compound is known for its versatility in various chemical reactions and its applications in different fields, including pharmaceuticals and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Cyano-N',N''-dimethylguanidine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with cyanamide under controlled conditions. The reaction typically proceeds as follows:
-
Reaction of Dimethylamine with Cyanamide
Reagents: Dimethylamine, Cyanamide
Conditions: The reaction is carried out in an aqueous medium at a temperature range of 50-70°C.
Product: this compound
-
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyano-N',N''-dimethylguanidine undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The cyano group can be hydrolyzed to form corresponding amides or acids.
Common Reagents and Conditions
-
Substitution Reactions
Reagents: Alkyl halides, aryl halides
Conditions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
-
Oxidation and Reduction Reactions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide
Reduction Reagents: Sodium borohydride, lithium aluminum hydride
-
Hydrolysis
Reagents: Water, acids or bases
Conditions: Elevated temperatures and pressures may be required for complete hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted guanidines, while hydrolysis can produce amides or acids.
Applications De Recherche Scientifique
N-Cyano-N',N''-dimethylguanidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex guanidine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of N-Cyano-N',N''-dimethylguanidine involves its interaction with specific molecular targets. The cyano group and the guanidine core play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-Cyano-N',N''-dimethylguanidine can be compared with other similar compounds, such as:
2-Cyanoguanidine: Lacks the methyl groups present in this compound, resulting in different reactivity and applications.
Dicyandiamide: Another guanidine derivative with distinct properties and uses.
1-Cyanoguanidine: Similar structure but with different functional groups, leading to variations in chemical behavior.
Uniqueness
This compound is unique due to the presence of both methyl groups and a cyano group, which confer specific reactivity and versatility in various chemical reactions. Its applications in multiple fields highlight its importance as a valuable chemical compound.
Propriétés
IUPAC Name |
1-cyano-2,3-dimethylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-6-4(7-2)8-3-5/h1-2H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUBXONXNWPZIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60878747 | |
| Record name | 1,3-DIMETHYL-2-CYANOGUANIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31857-31-5 | |
| Record name | 1,3-Dimethyl-2-cyanoguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31857-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-2-cyanoguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031857315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-DIMETHYL-2-CYANOGUANIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyano-N',N''-dimethylguanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the metabolic fate of nitrosoguanidinium compounds like Nitrosocimetidine (NC) and how is 1,3-Dimethyl-2-cyanoguanidine involved?
A1: Research indicates that a significant metabolic pathway for nitrosoguanidinium compounds like Nitrosocimetidine (NC) in rodents is denitrosation. [] This process, primarily facilitated by liver microsomal enzymes, leads to the formation of the original unmodified guanidinium compound. In the case of NC, this denitrosation results in the formation of 1,3-Dimethyl-2-cyanoguanidine. This metabolic pathway is noteworthy because while NC demonstrates carcinogenic potential in vitro, its in vivo activity in rats and mice proves to be non-carcinogenic. This difference is attributed to the efficient denitrosation process. []
Q2: How efficient is this denitrosation process and what factors influence it?
A2: Studies using rat liver microsomes show that the denitrosation process can convert 50-70% of the initial nitrosoguanidinium compound into the corresponding guanidinium compound, with nitrite being another significant byproduct. [] This reaction, dependent on NADPH and catalyzed by cytochrome P450 enzymes, is influenced by several factors. Inhibitors of cytochrome P450, such as metyrapone and ellipticine, can hinder the denitrosation process. Conversely, inducing agents like pyrazole and phenobarbital can enhance the activity of these enzymes, leading to increased denitrosation. []
Q3: What is known about the structure of 1,3-Dimethyl-2-cyanoguanidine?
A3: While specific spectroscopic data isn't provided in the research excerpts, the dipole moment of 1,3-Dimethyl-2-cyanoguanidine in an aqueous solution has been investigated. [] Determining the dipole moment can offer insights into the molecule's polarity and its interactions with other polar molecules, which is crucial for understanding its behavior in biological systems.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one](/img/structure/B194824.png)





![[3-[[[2-(Diaminomethyleneamino)-4-thiazolyl]methyl]thio]propionyl]sulfamide Hydrochloride](/img/structure/B194844.png)
